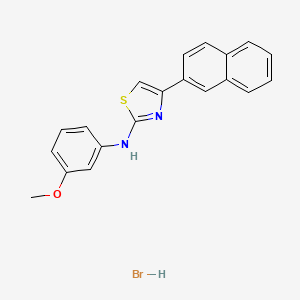
N-(3-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. It has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and regulation.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide has various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of various fungal and bacterial strains. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide is its diverse biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on N-(3-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide. One area of interest is in the development of new drugs for the treatment of various diseases. Another area of interest is in the study of the compound's mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to explore the compound's potential use in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 2-naphthyl-1,3-thiazol-4-amine and 3-methoxybenzaldehyde in the presence of hydrobromic acid. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain the pure compound.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS.BrH/c1-23-18-8-4-7-17(12-18)21-20-22-19(13-24-20)16-10-9-14-5-2-3-6-15(14)11-16;/h2-13H,1H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXCTTSGAHKYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5176834.png)
![ethyl 1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5176836.png)

![6-(bicyclo[2.2.1]hept-2-ylamino)-2-methyl-2-heptanol](/img/structure/B5176841.png)
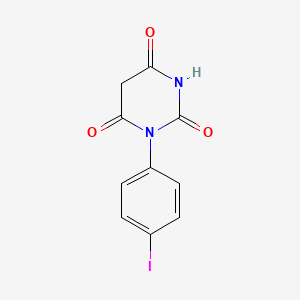
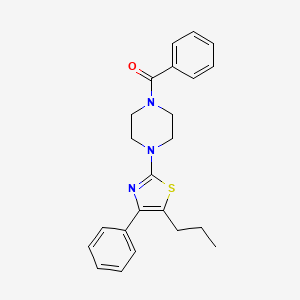


![2-imino-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5176875.png)
![1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5176884.png)
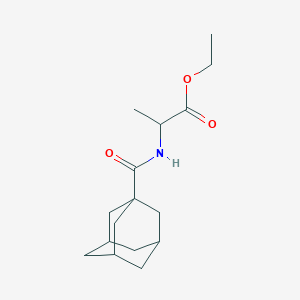
![N-(4-ethylbenzyl)-N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5176904.png)
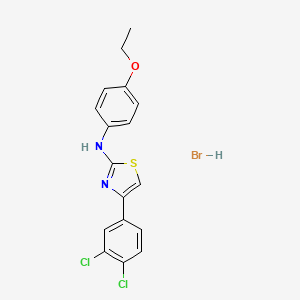
![4-fluoro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5176924.png)